molecular formula C7H9ClO2 B1352822 1-Cyclopentene-1-carboxylic acid, 2-chloro-, methyl ester CAS No. 66839-38-1

1-Cyclopentene-1-carboxylic acid, 2-chloro-, methyl ester

Cat. No. B1352822
CAS RN: 66839-38-1
M. Wt: 160.6 g/mol
InChI Key: VENYKUCNYIQEBO-UHFFFAOYSA-N
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Description

1-Cyclopentene-1-carboxylic acid, 2-chloro-, methyl ester is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as methyl 2-chlorocyclopent-1-ene-1-carboxylate and has the molecular formula C7H9ClO2. In

Mechanism Of Action

The mechanism of action of methyl 2-chlorocyclopent-1-ene-1-carboxylate is not well-understood. However, it is known that this compound can undergo various chemical reactions, such as nucleophilic substitution, addition, and elimination reactions. These reactions can lead to the formation of different compounds, which can have various biological activities.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of methyl 2-chlorocyclopent-1-ene-1-carboxylate. However, studies have shown that this compound can interact with various enzymes and proteins, leading to changes in their activity. Additionally, it has been reported to exhibit antibacterial and antifungal activities.

Advantages And Limitations For Lab Experiments

One of the advantages of using methyl 2-chlorocyclopent-1-ene-1-carboxylate in lab experiments is its availability and ease of synthesis. Additionally, it can be used as a starting material for the synthesis of various other compounds. However, one of the limitations is the lack of information on its biological activities and mechanism of action.

Future Directions

There are several future directions for the study of methyl 2-chlorocyclopent-1-ene-1-carboxylate. One of the directions is to explore its potential applications in the field of medicinal chemistry. Additionally, further studies are needed to understand its mechanism of action and biological activities. Moreover, the synthesis of new compounds based on this compound can be explored for their potential applications in various fields.
Conclusion:
Methyl 2-chlorocyclopent-1-ene-1-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. It can be synthesized through various methods and has been used as a starting material for the synthesis of various other compounds. Although limited information is available on its biological activities and mechanism of action, it has been reported to exhibit antibacterial and antifungal activities. Further studies are needed to explore its potential applications in medicinal chemistry and to understand its mechanism of action and biological activities.

Synthesis Methods

The synthesis of methyl 2-chlorocyclopent-1-ene-1-carboxylate can be achieved through a series of chemical reactions. One of the methods involves the reaction of cyclopentadiene with maleic anhydride to form cis-2-cyclopentene-1,4-dicarboxylic acid. The resulting compound is then treated with thionyl chloride to obtain cis-2-chlorocyclopent-1-ene-1,4-dicarboxylic acid chloride. Finally, the esterification of the acid chloride with methanol yields methyl 2-chlorocyclopent-1-ene-1-carboxylate.

Scientific Research Applications

Methyl 2-chlorocyclopent-1-ene-1-carboxylate has been used in various scientific research studies. One of the significant applications of this compound is in the field of organic synthesis. It has been used as a starting material for the synthesis of various other compounds. Additionally, it has been used as a reagent in the preparation of chiral building blocks for the synthesis of natural products.

properties

IUPAC Name

methyl 2-chlorocyclopentene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO2/c1-10-7(9)5-3-2-4-6(5)8/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENYKUCNYIQEBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CCC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458263
Record name 1-Cyclopentene-1-carboxylic acid, 2-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentene-1-carboxylic acid, 2-chloro-, methyl ester

CAS RN

66839-38-1
Record name 1-Cyclopentene-1-carboxylic acid, 2-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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